molecular formula C6H6F3NOS B079273 (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol CAS No. 14857-19-3

(2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol

Cat. No.: B079273
CAS No.: 14857-19-3
M. Wt: 197.18 g/mol
InChI Key: UUAQJWNNEXFILD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol is a heterocyclic compound that contains a thiazole ring substituted with a methyl group at the 2-position and a trifluoromethyl group at the 4-position. The compound also features a hydroxymethyl group at the 5-position of the thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol typically involves the reaction of 2-chloro-1-(4-methyl-2-(trifluoromethyl)thiazol-5-yl)ethanone with thiourea under basic conditions. The reaction mixture is stirred at room temperature, and the progress is monitored using thin-layer chromatography (TLC). Upon completion, the reaction mixture is extracted with ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate. The solvent is then removed under reduced pressure to yield the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of infectious diseases.

    Industry: Utilized in the synthesis of agrochemicals, such as insecticides and herbicides.

Mechanism of Action

The mechanism of action of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly useful in drug design, where the compound can act as an inhibitor of key enzymes involved in disease pathways .

Comparison with Similar Compounds

Uniqueness: (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol is unique due to the presence of both a trifluoromethyl group and a hydroxymethyl group on the thiazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3NOS/c1-3-10-5(6(7,8)9)4(2-11)12-3/h11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUAQJWNNEXFILD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650214
Record name [2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000339-72-9
Record name [2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.